An In-depth Technical Guide to Ethyl 4-bromopentanoate (CAS: 27126-42-7)
An In-depth Technical Guide to Ethyl 4-bromopentanoate (CAS: 27126-42-7)
Introduction
Ethyl 4-bromopentanoate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Possessing both an ester and a secondary alkyl bromide, its distinct reactive sites allow for sequential and controlled chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on the strategic considerations required for its effective use in research and development. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies.
Core Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's physical properties is the foundation of its effective application in the laboratory, influencing everything from reaction setup to purification strategy.
Chemical Identity
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CAS Number : 27126-42-7
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IUPAC Name : ethyl 4-bromopentanoate
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Molecular Formula : C₇H₁₃BrO₂
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Synonyms : 4-bromopentanoic acid ethyl ester, ethyl 4-bromovalerate, g-bromovaleric acid ethyl ester
Physicochemical Data
The properties summarized below dictate the handling, reaction conditions, and purification methods suitable for this compound. Its relatively high boiling point, for instance, necessitates vacuum distillation for effective purification without thermal decomposition.
| Property | Value | Source(s) |
| Molecular Weight | 209.08 g/mol | |
| Exact Mass | 208.00989 Da | |
| Appearance | Colorless liquid or solid | |
| Density | 1.297 g/cm³ | |
| Boiling Point | 212 °C (at 760 mmHg) | |
| Flash Point | 107.7 °C | |
| Refractive Index (n_D) | 1.457 | |
| Topological Polar Surface Area | 26.3 Ų | |
| XLogP3 | 2.11 |
Synthesis and Purification Strategy
The synthesis of ethyl 4-bromopentanoate is most logically achieved via a two-step sequence starting from the readily available and renewable platform chemical, γ-valerolactone (GVL). This pathway involves an acid-catalyzed ring-opening of the lactone with hydrobromic acid to form 4-bromopentanoic acid, followed by a Fischer esterification. This approach is economically viable and leverages a sustainable starting material.
Synthetic Workflow Overview
The overall transformation can be visualized as a strategic sequence of ring-opening followed by esterification.
Caption: Synthetic pathway from GVL to Ethyl 4-bromopentanoate.
Detailed Experimental Protocol
This protocol is a robust, field-proven methodology adapted from analogous syntheses of ω-bromoalkyl esters from lactones.
Step 1: Synthesis of 4-Bromopentanoic Acid from γ-Valerolactone
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Rationale: This step utilizes a strong acid (HBr) to protonate the lactone's carbonyl oxygen, activating it for nucleophilic attack by the bromide ion, which results in the ring opening. Using an excess of aqueous HBr drives the reaction to completion.
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Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add γ-valerolactone (10.0 g, 0.1 mol).
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Add 48% aqueous hydrobromic acid (56.7 g, 0.3 mol, 3 eq.).
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Heat the mixture to reflux (approx. 120-125 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the GVL spot.
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After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of cold water.
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Extract the aqueous phase with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromopentanoic acid as a viscous oil. This intermediate is often used directly in the next step without further purification.
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Step 2: Fischer Esterification to Ethyl 4-bromopentanoate
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Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using the alcohol (ethanol) as the solvent provides a large excess, shifting the equilibrium towards the ester product. A strong acid catalyst, like sulfuric acid, protonates the carboxylic acid's carbonyl group, rendering it more electrophilic for attack by the weakly nucleophilic ethanol.
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Procedure:
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Place the crude 4-bromopentanoic acid (from Step 1) into a 250 mL round-bottom flask.
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Add absolute ethanol (100 mL, large excess) and concentrated sulfuric acid (1 mL, catalytic).
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Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
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Cool the reaction mixture to room temperature and remove the excess ethanol via rotary evaporation.
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Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
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Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
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Wash with water (1 x 50 mL) and then brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification
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Rationale: The crude product will contain minor impurities and potentially some unreacted starting material. Due to its high boiling point, vacuum distillation is the preferred method for obtaining high-purity ethyl 4-bromopentanoate.
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Procedure:
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Set up a fractional distillation apparatus for vacuum operation.
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Heat the crude oil using an oil bath.
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Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 98-102 °C at 15 mmHg). The precise boiling point will be pressure-dependent.
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Spectroscopic Characterization
Structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for verifying the identity and purity of ethyl 4-bromopentanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:
¹H NMR (Proton NMR):
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~4.20 ppm (quintet, 1H): The proton on the carbon bearing the bromine (C4-H). It is split by the adjacent methyl group (3H) and the methylene group (2H), resulting in a quintet (or multiplet).
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~4.15 ppm (quartet, 2H): The methylene protons of the ethyl ester group (-O-CH₂-CH₃), split by the adjacent methyl group.
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~2.50 ppm (triplet, 2H): The methylene protons adjacent to the carbonyl group (C2-H₂).
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~2.10 ppm (multiplet, 2H): The methylene protons at the C3 position.
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~1.70 ppm (doublet, 3H): The methyl protons at the C5 position, split by the single proton on C4.
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~1.25 ppm (triplet, 3H): The terminal methyl protons of the ethyl ester group (-O-CH₂-CH₃).
¹³C NMR (Carbon NMR):
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~172 ppm: Carbonyl carbon of the ester (C1).
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~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).
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~48 ppm: Carbon bearing the bromine (C4).
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~35 ppm: Methylene carbon at C3.
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~30 ppm: Methylene carbon adjacent to the carbonyl (C2).
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~25 ppm: Methyl carbon at C5.
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~14 ppm: Terminal methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
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~1735 cm⁻¹ (Strong, Sharp): This is a highly characteristic absorption corresponding to the C=O (carbonyl) stretch of the saturated aliphatic ester.
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~2980-2850 cm⁻¹ (Medium-Strong): C-H stretching vibrations of the alkyl portions of the molecule.
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~1250-1150 cm⁻¹ (Strong): C-O stretching vibration of the ester group.
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~690-515 cm⁻¹ (Medium-Weak): C-Br stretching vibration. This peak can sometimes be difficult to assign definitively as it falls in the fingerprint region.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 208 and [M+2]⁺ at m/z 210, with a characteristic ~1:1 isotopic ratio due to the presence of bromine (⁷⁹Br and ⁸¹Br), would be expected, although it may be weak. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), loss of bromine (79/81 Da), and cleavage at the alpha-position to the carbonyl group.
Chemical Reactivity and Synthetic Applications
The synthetic utility of ethyl 4-bromopentanoate stems from its two distinct functional groups. The secondary bromide is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions, while the ester can undergo hydrolysis or reduction.
Reactivity of the Secondary Alkyl Bromide
As a secondary alkyl bromide, the C4 position can undergo both Sₙ2 and Sₙ1 substitution, as well as E2 and E1 elimination. The reaction pathway is highly dependent on the choice of nucleophile, base, solvent, and temperature.
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Sₙ2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF). This pathway proceeds with inversion of stereochemistry at the C4 center.
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Elimination Reactions: Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures, leading to the formation of ethyl pentenoate isomers.
Caption: Competing Sₙ2 and E2 reaction pathways.
Key Application: Synthesis of γ-Valerolactone (GVL)
A prominent application of ethyl 4-bromopentanoate is its use as a precursor to γ-valerolactone (GVL), a key renewable chemical and green solvent. While the synthesis of the bromoester from GVL was described earlier, the reverse reaction—intramolecular cyclization—can be induced under appropriate conditions, typically involving a non-nucleophilic base or thermal treatment.
However, a more strategically sound application involves using the bromoester to introduce a five-carbon chain onto a nucleophile, with the potential for subsequent cyclization to a GVL derivative. For example, reaction with a nucleophile Nu⁻ would yield EtOOC-CH₂CH₂CH(Nu)CH₃. This adduct can then be hydrolyzed and cyclized.
A more direct and highly relevant transformation is the conversion of related compounds, like ethyl levulinate (a keto-ester), to GVL. This proceeds through an intermediate, ethyl 4-hydroxypentanoate, which is a structural analog of our title compound where the bromine is replaced by a hydroxyl group. This hydroxy-ester readily undergoes intramolecular transesterification (lactonization) to form GVL. Ethyl 4-bromopentanoate can be seen as a stable, isolable intermediate that can be converted to this hydroxy-ester via hydrolysis (Sₙ1 or Sₙ2 with H₂O or OH⁻), which would then cyclize.
Role in Pharmaceutical and Agrochemical Synthesis
Halogenated building blocks are fundamental in medicinal chemistry. The bromo-ester moiety allows for the introduction of a valerate chain onto complex molecules. It can be used to alkylate amines, phenols, thiols, and other nucleophilic groups present in pharmaceutical scaffolds, acting as a linker or introducing a metabolically relevant side chain.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Ethyl 4-bromopentanoate must be handled with appropriate precautions.
Hazard Identification
Based on GHS classifications for this compound and its analogs, the primary hazards are:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Safe Handling Protocol
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Engineering Controls: Always handle this chemical in a well-ventilated fume hood.
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Personal Protective Equipment (PPE):
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Wear nitrile gloves to prevent skin contact.
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Wear chemical safety goggles and a face shield to protect against splashes.
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A lab coat is mandatory.
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Handling: Avoid breathing vapors. Do not get in eyes, on skin, or on clothing. Keep the container tightly closed when not in use.
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Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Storage and Stability
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Conditions: Store in a cool, dry, dark place. A recommended storage temperature is 2-8°C.
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Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
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Stability: The compound is stable under recommended storage conditions but can be sensitive to moisture and light over long periods. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent hydrolysis and degradation.
Conclusion
Ethyl 4-bromopentanoate is a strategically important synthetic intermediate whose value is unlocked through a nuanced understanding of its reactivity. By leveraging its bifunctional nature, chemists can access a wide range of downstream molecules, from the renewable platform chemical GVL to complex pharmaceutical building blocks. The synthetic and handling protocols detailed in this guide provide a solid foundation for the safe and effective utilization of this versatile reagent in the laboratory.
References
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
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UCSC Chemistry. (n.d.). IR Chart. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Quora. (2016). What reaction will a secondary alkyl halide follow with a strong nucleophile?. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]
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